molecular formula C19H18N4O3S B2652285 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844650-15-3

1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2652285
CAS No.: 844650-15-3
M. Wt: 382.44
InChI Key: AUNVWUZMSGDVTI-UHFFFAOYSA-N
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Description

1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a sophisticated synthetic heterocyclic compound designed for research applications, integrating a quinoxaline core with imidazole and sulfonamide functionalities. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its versatile and significant biological activities . This particular analogue is of high interest in early-stage drug discovery for its potential multi-target mechanisms of action. Its molecular architecture suggests it may inhibit viral replication by targeting key enzymes; computational docking studies indicate that related quinoxaline derivatives bind with high affinity to the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral propagation . Furthermore, the presence of the sulfonamide group is a key feature in many bioactive molecules, known to enhance pharmacological properties and is present in various therapeutic agents such as carbonic anhydrase inhibitors, antibiotics, and diuretics . The structural motifs present in this compound, including the imidazo[4,5-b]quinoxaline component, have been investigated for their ability to impede the activation of NF-kB via modulation of Toll-like receptors (TLRs), which play a pivotal role in the immune response to pathogens and could represent a valuable mechanism for antiviral and anti-inflammatory research . This reagent provides researchers with a valuable chemical tool for probing new therapeutic pathways, particularly in the fields of virology (including anti-influenza and anti-coronavirus research) and immunology. It is supplied for in vitro studies and high-throughput screening campaigns to identify next-generation therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-prop-2-enyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-3-12-22-13-23(27(24,25)15-10-8-14(26-2)9-11-15)19-18(22)20-16-6-4-5-7-17(16)21-19/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNVWUZMSGDVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Chemical Reactions Analysis

1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to the desired biological outcome .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar imidazo[4,5-b]quinoxaline derivatives:

Compound Name Molecular Weight (g/mol) Substituents (Position 1 / 3) Sulfonyl Group XLogP3 Topological Polar Surface Area (Ų)
Target: 1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline ~443* Allyl / 4-Methoxyphenylsulfonyl 4-Methoxyphenyl ~4.2† ~84†
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 446.95 3-Isopropoxypropyl / 4-Chlorophenylsulfonyl 4-Chlorophenyl 4.4 84
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline 446.5 2-Methoxybenzyl / 4-Methylphenylsulfonyl 4-Methylphenyl 4.4 84
1-[(4-Chlorophenyl)sulfonyl]-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 490.9 3-Trifluoromethylphenyl / 4-Chlorophenylsulfonyl 4-Chlorophenyl 5.6 74.8
1-(2-Naphthyl)-3-((3-nitrophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 403.41 2-Naphthyl / 3-Nitrophenylsulfonyl 3-Nitrophenyl ~5.0‡ ~90‡

*Calculated based on molecular formula (C₁₉H₁₈N₄O₃S).
†Estimated from analogous structures.
‡Inferred from nitro group contribution.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3) :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase lipophilicity (XLogP3 = 5.6 for trifluoromethyl , ~5.0 for nitro ).
  • Methoxy and methyl groups exhibit moderate lipophilicity (XLogP3 ~4.2–4.4) .
  • The allyl group in the target compound balances flexibility and hydrophobicity.

Polar Surface Area (PSA) :

  • Higher PSA (~84–90 Ų) correlates with sulfonamide and nitro groups, suggesting improved solubility .
  • The target compound’s PSA (~84 Ų) aligns with derivatives bearing methoxy or methyl substituents.

Biological Activity

1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique imidazoquinoxaline core with an allyl group and a methoxyphenylsulfonyl substituent, contributing to its biological activity. The molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, and its structure can be represented as follows:

Structure C16H18N2O3S\text{Structure }\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have reported IC50 values indicating significant inhibition compared to standard drugs .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The observed activity suggests potential for development as an antibacterial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeIC50/Activity LevelReference
AChE InhibitionHuman AChE2.14 µM
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisModerate
Urease InhibitionUrease0.63 µM

Case Studies

  • AChE Inhibition Study : A study conducted on the effects of the compound on human AChE demonstrated that it significantly inhibited enzyme activity at low concentrations (IC50 = 2.14 µM). This suggests potential applications in treating conditions like Alzheimer's disease where AChE activity needs to be modulated .
  • Antimicrobial Efficacy : In vitro assessments revealed that the compound had moderate antibacterial effects against both Salmonella typhi and Bacillus subtilis. These findings warrant further exploration into its potential as an alternative or adjunct treatment for bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the sulfonylation of the imidazo[4,5-b]quinoxaline core using 4-methoxybenzenesulfonyl chloride. Key steps include:

  • Allylation : Introduce the allyl group via nucleophilic substitution under basic conditions (e.g., triethylamine) in aprotic solvents like DMF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product from by-products like unreacted sulfonyl chloride .
  • Optimization : Adjusting reaction time (12–24 hours) and temperature (60–80°C) improves yields. Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons) and sulfonyl moiety (δ 7.6–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 439.1 [M+H]+^+) and fragmentation patterns to validate the structure .
  • IR Spectroscopy : Stretching frequencies for sulfonyl (1150–1350 cm1^{-1}) and imidazole rings (1600–1650 cm1^{-1}) confirm functional groups .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets, and what are the limitations?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases. The sulfonyl group often interacts with hydrophobic pockets, while the quinoxaline core may engage in π-π stacking .
  • Limitations : Docking may overlook solvent effects or conformational flexibility. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability over 100 ns trajectories .

Q. What strategies can resolve contradictory data in biological assays (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Purity Analysis : Use HPLC (≥95% purity threshold) to exclude batch-to-batch variability .
  • Orthogonal Assays : Combine MTT with apoptosis assays (e.g., Annexin V staining) to confirm cytotoxic mechanisms .

Q. How can structural modifications (e.g., replacing the allyl group) enhance selectivity for specific biological targets?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with bulkier groups (e.g., cyclopentyl) to test steric effects on target binding. Evidence from similar compounds shows cyclopentyl derivatives improve kinase selectivity by 30% .
  • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) at the 4-methoxyphenyl ring to enhance sulfonyl group reactivity and target affinity .

Q. What methodologies assess the environmental impact of this compound during disposal or accidental release?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B tests to measure microbial degradation in aqueous systems over 28 days .
  • Ecotoxicology : Expose Daphnia magna to LC50_{50} concentrations (e.g., 10–100 µg/L) to assess acute toxicity, followed by chronic exposure studies for reproductive effects .

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